2,6-Difluoro-l-phenylalanine
Overview
Description
2,6-Difluoro-l-phenylalanine is a derivative of the amino acid phenylalanine where two fluorine atoms are substituted at the 2 and 6 positions of the aromatic ring. This modification is part of a broader exploration of difluorophenylalanines, which are used to study the CH/π interaction between peptide ligands and receptors, as demonstrated in the synthesis of a complete set of L-difluorophenylalanines .
Synthesis Analysis
The synthesis of 2,6-Difluoro-l-phenylalanine is not directly described in the provided papers. However, a related process is mentioned where a complete set of L-difluorophenylalanines, including 2,6-Difluoro-l-phenylalanine, was prepared and incorporated into peptides . This suggests that the synthesis involves strategic fluorination of the phenyl ring in the phenylalanine structure, likely through a directed aromatic substitution reaction.
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-l-phenylalanine includes a phenyl ring with two fluorine atoms at the 2 and 6 positions, which could influence the electronic properties of the molecule due to the electronegative nature of fluorine. The presence of fluorine atoms is expected to affect the molecule's reactivity and interaction with other molecules, such as in the CH/π interactions in peptide-receptor binding .
Chemical Reactions Analysis
The specific chemical reactions involving 2,6-Difluoro-l-phenylalanine are not detailed in the provided papers. However, the incorporation of difluorophenylalanine derivatives into peptides suggests that these amino acids can participate in peptide bond formation and potentially alter the binding characteristics of the peptides in which they are incorporated .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Difluoro-l-phenylalanine are not explicitly discussed in the provided papers. However, the introduction of fluorine atoms is known to impact the acidity of adjacent protons, the hydrophobicity, and the overall molecular stability. These properties are crucial when difluorophenylalanine derivatives are used to probe the interactions within biological systems, such as the CH/π interaction in peptide-receptor binding .
Scientific Research Applications
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Pharmaceutical Applications
- Fluorinated phenylalanines, including 2,6-Difluoro-l-phenylalanine, have had considerable industrial and pharmaceutical applications .
- They play an important role as potential enzyme inhibitors as well as therapeutic agents .
- The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
- They also modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
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Topography Imaging of Tumor Ecosystems Using PET
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Chemotherapeutic Applications
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Radiopharmaceutical Agent
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Peptide-Based Vaccines
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Enzyme Inhibitors
Safety And Hazards
While specific safety and hazard information for 2,6-Difluoro-l-phenylalanine is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
Fluorinated amino acids, including 2,6-Difluoro-l-phenylalanine, have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents . Moreover, they modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . This extends to metabolic properties of membrane permeability and reactivity .
properties
IUPAC Name |
(2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOVYDPRGDZBLJ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351995 | |
Record name | 2,6-difluoro-l-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-l-phenylalanine | |
CAS RN |
33787-05-2 | |
Record name | 2,6-difluoro-l-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33787-05-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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